(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride
CAS No.:
Cat. No.: VC18022875
Molecular Formula: C5H10ClF2NO2S
Molecular Weight: 221.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10ClF2NO2S |
|---|---|
| Molecular Weight | 221.65 g/mol |
| IUPAC Name | (2S)-2-amino-4-(difluoromethylsulfanyl)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11-2-1-3(8)4(9)10;/h3,5H,1-2,8H2,(H,9,10);1H/t3-;/m0./s1 |
| Standard InChI Key | LDXZEEIGUNWVOB-DFWYDOINSA-N |
| Isomeric SMILES | C(CSC(F)F)[C@@H](C(=O)O)N.Cl |
| Canonical SMILES | C(CSC(F)F)C(C(=O)O)N.Cl |
Introduction
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride is a synthetic amino acid derivative that has garnered significant attention in the field of medicinal chemistry due to its unique chemical structure and potential applications. This compound belongs to the class of amino acids, specifically those containing sulfur and fluorine substituents, which are classified under organofluorine compounds.
Key Features:
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Molecular Formula: C5H8ClF2N O2S
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Molecular Weight: Approximately 201.65 g/mol
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IUPAC Name: (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride
Synthesis and Reactions
The synthesis of (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride typically involves several steps, including the incorporation of the difluoromethyl sulfanyl group into the amino acid backbone. Reactions involving this compound must be carefully controlled to prevent unwanted side reactions, particularly due to the reactivity of the difluoromethyl group.
Analytical Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to monitor reaction progress and structural confirmation.
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High-Performance Liquid Chromatography (HPLC): Employed to assess purity and reaction completion.
Biological Activity and Applications
Studies have shown that modifications in the amino acid structure can significantly influence binding affinities and biological activities, making this compound a candidate for further pharmacological evaluation. Its unique structure suggests potential applications in drug discovery and development, particularly in areas where fluorinated compounds exhibit enhanced biological activity.
Potential Applications:
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Pharmaceutical Development: Due to its unique structure and potential biological activity.
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Biochemical Research: As a tool for studying protein interactions and enzyme activity.
Safety Considerations
Handling (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride requires proper safety measures due to potential hazards associated with fluorinated compounds. Safety data sheets provide guidelines for safe handling and storage.
Safety Precautions:
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Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
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Ventilation: Work in well-ventilated areas or fume hoods.
Comparison with Related Compounds
Other compounds like (2S)-2-amino-4,4-difluorobutanoic acid and 2-amino-4-(trifluoromethylsulfanyl)butanoic acid share similarities in structure and potential applications but differ in specific functional groups and properties.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride | C5H8ClF2N O2S | Approximately 201.65 | Difluoromethyl sulfanyl group |
| (2S)-2-amino-4,4-difluorobutanoic acid | C4H7F2NO2 | 139.10 | Two fluorine atoms on the fourth carbon |
| 2-amino-4-(trifluoromethylsulfanyl)butanoic acid | C5H8F3NO2S | 203.19 | Trifluoromethyl sulfanyl group |
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